molecular formula C26H45NO7S B116893 Tauro-alpha-muricholic acid CAS No. 25696-60-0

Tauro-alpha-muricholic acid

Cat. No. B116893
CAS RN: 25696-60-0
M. Wt: 515.7 g/mol
InChI Key: XSOLDPYUICCHJX-OEYGYFRSSA-N
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Description

Tauro-alpha-muricholic acid is a taurine-conjugated form of alpha-muricholic acid, a bile acid and rodent metabolite . It is a reversible and competitive antagonist of the Farnesoid X receptor and is used as an experimental detergent in cholestasis studies .


Synthesis Analysis

The synthesis of Tauro-alpha-muricholic acid involves a complex process that includes the catabolism of cholesterol to bile acids . The enzyme responsible for the 6-hydroxylation reactions forming muricholates in rodents is the cytochrome P450 Cyp2c70 . This produces alpha-muricholic acid from chenodeoxycholic acid .


Molecular Structure Analysis

The molecular formula of Tauro-alpha-muricholic acid is C26H44NO7S . It is a taurine-conjugated form of the murine-specific primary bile acid alpha-muricholic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tauro-alpha-muricholic acid include a molecular weight of 537.7 and a molecular formula of C26H44NO7S . It is a crystalline solid .

Scientific Research Applications

1. Metabolic Health and Gut Microbiome Association

Tauro-alpha-muricholic acid has been linked to metabolic health and the gut microbiome. A study found that serum conjugated C-6-hydroxylated bile acids, including tauro-alpha-muricholic acid, associate with human metabolic health measures and gut communities of Clostridia species. This suggests a potential for therapeutic interventions in obesity and type 2 diabetes (Petersen et al., 2021).

2. Influence on Neurobehavior and Neurotransmitter Systems

Research indicates that tauro-alpha-muricholic acid, among other bile acids, may influence neurobehavior and neurotransmitter systems. A study on FXR knockout mice revealed changes in behavior and neurotransmitter transmission, suggesting a role in modulating neurobehavior (Huang et al., 2015).

3. Impact on Gut Microbiota and Metabolic Functions

Tauro-alpha-muricholic acid's effects on the gut microbiota and metabolic functions have been studied. Cinnamaldehyde treatment in diabetic mice significantly affected gut microbiota and increased levels of several bile acids, including tauro-alpha-muricholic acid, indicating its role in glucose metabolism regulation (Zhao et al., 2021).

4. Interaction with FXR and Bile Acid Metabolism

Tauro-alpha-muricholic acid interacts with the farnesoid X receptor (FXR), influencing bile acid metabolism. A study showed that gut microbiota regulates bile acid synthesis in the liver, with tauro-alpha-muricholic acid acting as an FXR antagonist (Sayin et al., 2012).

5. Role in Intestinal Homeostasis

The impact of tauro-alpha-muricholic acid on intestinal homeostasis has been explored. A study found that Nicotinamide mononucleotide (NMN) treatment altered gut microbiota composition and increased the level of tauro-alpha-muricholic acid, affecting intestinal mucosal permeability (Huang et al., 2021).

Safety And Hazards

Tauro-alpha-muricholic acid may cause respiratory irritation, may be harmful in contact with skin, may cause moderate irritation, may cause eye irritation, and may be harmful if swallowed .

Future Directions

Bile acids and their signaling pathways, including those involving Tauro-alpha-muricholic acid, are increasingly recognized as potential therapeutic targets for cholestatic and metabolic liver diseases . The interactions between bile acids and the gut microbiome are of particular interest, and modulating these interactions may be beneficial for cholestatic and metabolic liver diseases .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18?,19?,20+,22?,23+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLDPYUICCHJX-OEYGYFRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948572
Record name 3,6,7-Trihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tauro-b-muricholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tauro-alpha-muricholic acid

CAS RN

25696-60-0
Record name Tauromuricholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025696600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,7-Trihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tauro-b-muricholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
JC García-Cañaveras, MT Donato, JV Castell… - Journal of lipid …, 2012 - ASBMB
… The targeted analysis revealed the presence of unexpected minoritary BAs, such as tauro-alpha-Muricholic acid in human serum, thus allowing us to obtain a thorough profiling of …
Number of citations: 256 www.jlr.org
J Shang, H Guo, J Li, Z Li, Z Yan, L Wei, Y Hua… - Frontiers in …, 2022 - frontiersin.org
… acid, Cholic acid, and Tauro-alpha-muricholic acid were increased in the rectal adenoma mouse … Tauro- alpha-muricholic acid, on the other hand, acting as an imperative FXR receptor …
Number of citations: 3 www.frontiersin.org
G Xie, N Deng, T Zheng, X Peng, S Zhang… - Frontiers in Cellular and …, 2022 - frontiersin.org
… They also increased the levels of deoxycholic acid and beta-muricholic acid and decreased those of taurocholate acid, tauro-alpha-muricholic acid, and tauro-beta-muricholic acid in …
Number of citations: 5 www.frontiersin.org
P Jiang, G Yuan, B Jiang, J Zhang, Y Wang… - Ecotoxicology and …, 2021 - Elsevier
… In addition, TBT increased interferon γ (IFNγ) and Mpeg1 levels to induce inflammation, accompanied by decreased 7-ketoLCA, tauro-alpha-muricholic acid (T-alpha-MCA) and alpha-…
Number of citations: 30 www.sciencedirect.com
W Mo, J Zou, M Wu, Z Peng, W He, W Li… - Journal of Functional …, 2023 - Elsevier
… Further studies found that NFP activated the hepatic and colonic farnesoid X receptor and increased the excretion of fecal-conjugated BAs, particularly tauro-alpha-muricholic acid and …
Number of citations: 4 www.sciencedirect.com
V Sigurdsson, H Takei, S Soboleva, T Iida, H Nittono… - Blood, 2014 - Elsevier
… We identified that Taurocholic acid (TCA), one of the main components of fetal BA, and Tauro-alpha-muricholic acid (TαMCA) that is a rodent specific BA have a potential to reduce ER …
Number of citations: 2 www.sciencedirect.com
T GONG, H WANG, J LEI, L JIANG… - Indian Journal of …, 2023 - search.ebscohost.com
… Administration of 0.05 g/kg capsaicin showed the highest of tauro-alpha-muricholic acid sodium salt and tauro-beta-muricholic acid sodium salt and 0.1 g/kg capsaicin resulted in the …
Number of citations: 0 search.ebscohost.com
C Wu, J Fei, Q Xu, Y Tao, Z Zhou, Y Wang, J Wu, HF Gu - Metabolites, 2022 - mdpi.com
… 5′-monophosphate, and the five most significantly downregulated metabolites were aurohyocholic acid sodium salt, calcium phosphorylcholine chloride, tauro-alpha-muricholic acid …
Number of citations: 10 www.mdpi.com
J Dragelj, MA Mroginski, KH Ebrahimi - Chembiochem, 2021 - Wiley Online Library
… Tauro-alpha-muricholic acid, taurocholic acid, enterobactin and tilivalline have some common features: they all have aromatic and aromatic hydroxyl groups. These functional groups …
K Borkowski, AY Taha, TL Pedersen, PL De Jager… - Scientific reports, 2021 - nature.com
… In fasted subjects, soluble epoxide hydrolase activity and tauro-alpha-muricholic acid levels were negatively associated with perceptual speed. Other cognitive domains showed …
Number of citations: 15 www.nature.com

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